2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one 2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.: 1354937-51-1
VCID: VC11723158
InChI: InChI=1S/C16H14FN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21)
SMILES: C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Molecular Formula: C16H14FN3O
Molecular Weight: 283.30 g/mol

2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one

CAS No.: 1354937-51-1

Cat. No.: VC11723158

Molecular Formula: C16H14FN3O

Molecular Weight: 283.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one - 1354937-51-1

Specification

CAS No. 1354937-51-1
Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
IUPAC Name 2-amino-4-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-one
Standard InChI InChI=1S/C16H14FN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21)
Standard InChI Key FQEUKBQPMXNVGE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The compound’s molecular formula, C₁₆H₁₄FN₃O, corresponds to a molecular weight of 283.30 g/mol. Its imidazolone core features two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. The 5-position is substituted with a benzyl group and a 4-fluorophenyl ring, introducing steric bulk and electronic modulation. The fluorine atom on the phenyl ring enhances electronegativity, potentially influencing binding interactions with biological targets .

Key Structural Features:

  • Imidazolone backbone: Provides a planar, aromatic system conducive to π-stacking interactions.

  • Benzyl group: Introduces hydrophobicity, enhancing membrane permeability.

  • 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom may stabilize charge distribution during molecular interactions.

Spectroscopic Confirmation

Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The ¹H-NMR spectrum would reveal signals for the aromatic protons of the benzyl and fluorophenyl groups, while the ¹³C-NMR spectrum confirms the carbonyl carbon at position 4. High-resolution MS data aligns with the theoretical molecular weight of 283.30 g/mol.

Synthetic Methodologies

Reaction Pathways and Optimization

Synthesis involves multi-step condensation and cyclization reactions. A representative pathway includes:

  • Condensation: Benzylamine reacts with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form an imine intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions to yield the dihydroimidazolone core.

  • Amination: Introduction of the amino group at position 2 via nucleophilic substitution or reductive amination.

Critical Reaction Parameters:

  • Temperature: Optimal yields (≈70–80%) are achieved at 80–100°C.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate imine formation.

Purification and Characterization

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Crystallization from ethanol yields colorless crystals suitable for X-ray diffraction studies.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (≈25 mg/mL) and ethanol (≈10 mg/mL).

  • Stability: Stable under ambient conditions but sensitive to prolonged exposure to light or moisture.

Thermodynamic Data

PropertyValueMethod
Melting Point210–212°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3HPLC
pKa9.2 (amino group)Potentiometric Titration

Computational and In Silico Studies

Density Functional Theory (DFT) Analyses

DFT calculations at the B3LYP/6-311++G(d,p) level reveal the compound’s electronic structure. The HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, while electrostatic potential maps highlight nucleophilic regions at the amino group and electrophilic zones near the carbonyl oxygen .

Molecular Docking and Target Prediction

Docking studies against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) demonstrate strong binding affinities (ΔG = −9.2 and −8.7 kcal/mol, respectively) . Key interactions include:

  • Hydrogen bonding between the amino group and COX-2’s Arg120.

  • π-Stacking of the benzyl ring with EGFR’s Phe723 .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits COX-2 (IC₅₀ = 0.8 μM) and reduces TNF-α production in lipopolysaccharide-stimulated macrophages by 65% at 10 μM .

Antimicrobial Efficacy

Microbial StrainMIC (μg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Pharmacological Applications and Patent Landscape

Drug Development Prospects

The compound’s dual inhibition of COX-2 and EGFR positions it as a candidate for combination therapy in inflammation-driven cancers . Patent EP1765789A1 highlights related imidazole derivatives as kinesin spindle protein (KSP) inhibitors, suggesting potential synergies in mitotic disruption .

Toxicity and ADMET Profiles

  • Acute Toxicity (LD₅₀): >500 mg/kg in murine models.

  • Hepatic Metabolism: Primarily via CYP3A4-mediated oxidation.

  • Blood-Brain Barrier Permeability: Low (logBB = −1.2), minimizing CNS side effects.

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